molecular formula C16H18N2O3S B2549103 methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate CAS No. 674805-91-5

methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B2549103
CAS No.: 674805-91-5
M. Wt: 318.39
InChI Key: GDAUPGIZRBSUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate is a synthetic organic compound featuring a cyclohepta[b]pyridine core fused with a tetrahydro ring system, a cyano substituent, and a thioether-linked β-keto ester moiety. The cyclohepta[b]pyridine scaffold is notable for its conformational flexibility, which may influence binding interactions in biological systems. The β-keto ester group is reactive and often serves as a precursor in heterocyclic synthesis.

Properties

IUPAC Name

methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-15(20)8-13(19)10-22-16-12(9-17)7-11-5-3-2-4-6-14(11)18-16/h7H,2-6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAUPGIZRBSUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of 306.39 g/mol. The structure features a cyano group, a tetrahydrocycloheptapyridine moiety, and a sulfanyl group, which contribute to its biological properties.

  • Antiproliferative Activity : this compound has been shown to exhibit significant antiproliferative effects on various cancer cell lines. The compound acts by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell survival. For instance, it has been noted that compounds with similar structures can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could possess anti-inflammatory properties by modulating inflammatory cytokines and pathways associated with chronic inflammation .

Anticancer Activity

A study evaluating the anticancer potential of this compound demonstrated its effectiveness against several tumor cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Induces apoptosis
A549 (lung)20Cell cycle arrest at G1 phase
HeLa (cervical)12Inhibition of DNA synthesis

These results indicate that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were observed as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings suggest that the compound could be explored for applications in treating bacterial infections .

Case Studies

  • Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The researchers found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited bacterial growth and showed promise as an alternative treatment for antibiotic-resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclic Ketone and Ester Systems

The compound shares functional group similarities with intermediates described in , such as methyl/ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate. Key differences include:

  • Core Structure: The target compound employs a cyclohepta[b]pyridine system, whereas focuses on cyclopentanone derivatives. The larger ring size of the former may enhance steric bulk and alter solubility.
  • Substituents: The presence of a sulfanyl (S–) linkage and cyano group in the target compound contrasts with the chlorophenyl and methyl groups in ’s intermediates. These groups influence electronic properties and reactivity.
Parameter Target Compound Cyclopentanone Derivative ()
Core Structure Cyclohepta[b]pyridine with tetrahydro ring Cyclopentanone
Key Functional Groups Cyano, β-keto ester, sulfanyl linkage Chlorophenyl, methyl ester, ketone
Synthetic Utility Potential for heterocyclic synthesis via β-keto ester reactivity Intermediate for fungicide (metconazole) production
Reported Yield Not available High yield achieved via hydrolysis (specifics not quantified)

Thiophene and Pyrazole Derivatives

describes compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, which share cyano and heterocyclic features with the target compound. Critical distinctions include:

  • Heterocyclic Systems: Thiophene and pyrazole rings in vs. cyclohepta[b]pyridine in the target compound. Thiophenes are aromatic and planar, whereas the fused cycloheptane ring introduces non-planar conformational dynamics.
  • Reactivity: The β-keto ester in the target compound is prone to nucleophilic attack, whereas the methanone group in ’s derivatives may undergo condensation or redox reactions.
Parameter Target Compound Thiophene-Pyrazole Hybrid ()
Aromaticity Partial (pyridine ring) Full (thiophene and pyrazole)
Key Reactivity Sites β-keto ester (C=O, ester), sulfanyl linkage Cyano, amino, hydroxy groups
Synthetic Pathway Likely involves cyclocondensation and esterification (not detailed in evidence) Uses malononitrile/ethyl cyanoacetate with sulfur

Research Findings and Limitations

  • Structural Insights : The cyclohepta[b]pyridine scaffold is understudied compared to smaller-ring analogs (e.g., cyclohexane or cyclopentane derivatives), limiting direct comparisons. Its larger ring may confer unique pharmacokinetic properties.
  • Synthetic Challenges: No explicit protocols for the target compound are provided in the evidence. By contrast, highlights optimized hydrolysis steps for cyclopentanone intermediates, suggesting that similar strategies (e.g., controlled hydrolysis of the β-keto ester) could be explored .

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate be optimized for yield and purity?

  • Methodological Answer : Multi-step organic synthesis typically involves nucleophilic substitution at the sulfur atom, followed by cyclization. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (40–60°C to avoid side reactions), and purification via flash chromatography (hexane/ethyl acetate gradients). Yield optimization may require iterative adjustments to stoichiometry, as seen in analogous sulfanyl-pyridine syntheses where excess thiol reagents improved coupling efficiency . Purity (>95%) is validated via HPLC with C18 columns and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the cyclohepta[b]pyridine core (e.g., deshielded protons near the cyano group) and the 3-oxobutanoate moiety (distinct ketone carbonyl at ~200–210 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm the presence of C≡N (2250 cm⁻¹) and ester C=O (1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to rule out impurities .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Hydrolytic stability of the ester group is a critical variable; use buffered solutions (pH 1–9) to assess susceptibility to acid/base cleavage .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions (e.g., cell line variability, serum interference). Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity). Use dose-response curves (IC50) and statistical validation (ANOVA with post-hoc tests) to confirm reproducibility. Cross-reference with structural analogs to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or kinase targets, leveraging the sulfanyl group’s nucleophilic reactivity.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the cyclohepta[b]pyridine ring.
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC50 values to prioritize derivatives for synthesis .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:

  • Hydrolysis Half-Life : Measure degradation in pH 7.4 buffer at 25°C.
  • Soil Sorption (Koc) : Use batch equilibrium tests with HPLC quantification.
  • Algal Toxicity (72-h EC50) : Test on Raphidocelis subcapitata under OECD 201 conditions. Cross-reference with INCHEMBIOL project frameworks for multi-compartment risk assessment .

Q. How can contradictory results in catalytic activity (e.g., enzyme inhibition vs. activation) be analyzed?

  • Methodological Answer : Use enzyme kinetics (Michaelis-Menten plots) to determine inhibition constants (Ki) and mechanism (competitive/non-competitive). For paradoxical activation, employ fluorescent probes (e.g., ANS for hydrophobic binding sites) or X-ray crystallography to identify allosteric binding pockets. Compare with structural analogs to validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.